2-(Thiophen-3-yl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
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Description
2-(Thiophen-3-yl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H16F3N3O3S2 and its molecular weight is 443.46. The purity is usually 95%.
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Biological Activity
The compound 2-(Thiophen-3-yl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (commonly referred to as TFPO) is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of TFPO, supported by relevant case studies and research findings.
Chemical Structure and Properties
TFPO features a unique structure that combines a thiophene ring with a trifluoromethyl-substituted phenyl group and a piperidine moiety linked through an oxadiazole unit. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability.
Structural Formula
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study on various oxadiazole compounds demonstrated that those containing thiophene rings showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
TFPO | Staphylococcus aureus | 1.56 µg/mL |
TFPO | Escherichia coli | 8 µg/mL |
TFPO | Bacillus subtilis | 4 µg/mL |
The MIC values suggest that TFPO exhibits potent activity against common pathogens, comparable to established antibiotics such as ampicillin and ciprofloxacin .
Anticancer Activity
Several studies have reported the anticancer potential of oxadiazole derivatives. In vitro assays on cancer cell lines have shown that TFPO can inhibit cell proliferation effectively.
Case Study: Cytotoxicity Assay
In a cytotoxicity study conducted on three different cancer cell lines (HCT116, MCF7, HUH7), TFPO exhibited IC50 values ranging from 0.47 to 1.4 µM, indicating strong anticancer activity . The mechanism of action is believed to involve the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.
Anti-inflammatory Activity
TFPO also demonstrates promising anti-inflammatory effects. A series of sulfonamide derivatives containing the oxadiazole core were tested for their anti-inflammatory activity.
Table 2: Anti-inflammatory Activity of Sulfonamide Derivatives
Compound | IC50 Value (μg/mL) | Comparison with Diclofenac (IC50 = 157 μg/mL) |
---|---|---|
TFPO | 110 | Superior |
The results indicate that TFPO has an excellent anti-inflammatory profile, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activities of TFPO can be attributed to its ability to interact with various biological targets:
- Antimicrobial : Inhibition of bacterial growth through disruption of cell wall synthesis.
- Anticancer : Targeting thymidylate synthase leads to impaired DNA synthesis in cancer cells.
- Anti-inflammatory : Modulation of inflammatory pathways reduces cytokine production.
Properties
IUPAC Name |
2-thiophen-3-yl-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S2/c19-18(20,21)14-3-1-2-4-15(14)29(25,26)24-8-5-12(6-9-24)16-22-23-17(27-16)13-7-10-28-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHVLQHXSPZDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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